molecular formula C16H13FN2O B578702 N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide CAS No. 1365272-53-2

N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide

Cat. No.: B578702
CAS No.: 1365272-53-2
M. Wt: 268.291
InChI Key: HBDSWDUDNYFTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide is an organic compound with the molecular formula C16H13FN2O. It is characterized by the presence of both a cyanophenyl and a fluorophenyl group attached to a central acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide typically involves the reaction of 4-cyanobenzaldehyde with 4-fluoroaniline to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Cyanophenyl)(4-bromophenyl)methyl]acetamide
  • N-[(4-Cyanophenyl)(4-chlorophenyl)methyl]acetamide
  • N-[(4-Cyanophenyl)(4-methylphenyl)methyl]acetamide

Uniqueness

N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .

Biological Activity

N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H13FN2OC_{16}H_{13}FN_2O and features a central acetamide group attached to both a cyanophenyl and a fluorophenyl moiety. This unique structure may contribute to its biological activity by enabling interactions with various biological targets.

This compound exhibits its biological effects primarily through enzyme inhibition and receptor modulation. The exact molecular targets can vary based on the application, but it has been investigated for its potential to inhibit specific enzymes involved in critical biochemical pathways. For instance, it may affect cytochrome P450 enzymes, which play a significant role in drug metabolism and bioactivation processes .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In high-throughput screening (HTS) studies against non-small-cell lung cancer (NSCLC) cell lines, compounds with similar structural characteristics exhibited selective toxicity towards certain cancer cells. The mechanism involved the covalent binding to specific targets within sensitive cell lines, leading to cell death .

Table 1: Selective Toxicity of Related Compounds in NSCLC Cell Lines

CompoundEC50 (μM)Sensitive Cell LinesInsensitive Cell Lines
Compound 9<1H2122, H460H1155, H1395
This compoundTBDTBDTBD

Anti-inflammatory Activity

The compound has also been explored for anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

Preliminary studies have indicated potential antimicrobial properties against various bacterial strains. The presence of electron-withdrawing groups like fluorine may enhance the compound's ability to penetrate bacterial membranes and exert antibacterial effects. However, specific data on its minimum inhibitory concentration (MIC) against different pathogens is still limited .

Case Study 1: Anticancer Screening

In a study conducted by researchers investigating novel anticancer agents, this compound was included in a library of compounds screened against multiple NSCLC lines. The results showed promising selectivity and potency in inhibiting tumor growth, warranting further investigation into its mechanism of action and potential therapeutic applications .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of related compounds revealed that modifications to the acetamide moiety could enhance activity against inflammatory markers. This compound was noted for its ability to downregulate TNF-alpha production in macrophage models, suggesting potential use in inflammatory diseases.

Properties

IUPAC Name

N-[(4-cyanophenyl)-(4-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-11(20)19-16(14-6-8-15(17)9-7-14)13-4-2-12(10-18)3-5-13/h2-9,16H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDSWDUDNYFTMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)C#N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742902
Record name N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-53-2
Record name N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.